molecular formula C24H19N3O3 B2812913 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-7-ethoxybenzofuran-2-carboxamide CAS No. 921530-13-4

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-7-ethoxybenzofuran-2-carboxamide

Numéro de catalogue: B2812913
Numéro CAS: 921530-13-4
Poids moléculaire: 397.434
Clé InChI: OEAFCOAVBQPGKH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-(1H-Benzo[d]imidazol-2-yl)phenyl)-7-ethoxybenzofuran-2-carboxamide is a heterocyclic compound featuring a benzimidazole core linked to a benzofuran moiety via an amide bond. The benzimidazole unit (a bicyclic structure with fused benzene and imidazole rings) is substituted at the 2-position of the phenyl group, while the benzofuran system (a fused benzene and furan ring) is functionalized with an ethoxy group at the 7-position.

The compound’s synthesis likely involves multi-step coupling reactions, analogous to methods described for related benzimidazole derivatives (e.g., copper-catalyzed cross-coupling for N-sulfonylamidines) . However, the ethoxybenzofuran-carboxamide segment may require distinct precursors, such as 7-ethoxybenzofuran-2-carboxylic acid, activated for amide bond formation with the benzimidazole-containing aniline derivative.

Propriétés

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-7-ethoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O3/c1-2-29-20-13-7-8-15-14-21(30-22(15)20)24(28)27-17-10-4-3-9-16(17)23-25-18-11-5-6-12-19(18)26-23/h3-14H,2H2,1H3,(H,25,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEAFCOAVBQPGKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

The compound’s closest analogues include:

7-Methoxy-N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzofuran-2-carboxamide : Replaces ethoxy with methoxy, slightly decreasing steric bulk and lipophilicity. This may alter metabolic stability, as ethoxy groups are generally more resistant to oxidative degradation than methoxy groups.

N-(2-(1H-Indol-2-yl)phenyl)-7-ethoxybenzofuran-2-carboxamide : Substitutes benzimidazole with indole, altering hydrogen-bonding capacity and aromatic stacking interactions, which could reduce affinity for benzimidazole-specific targets.

Key Findings :

  • The 7-ethoxy group in the target compound enhances lipophilicity (logP = 3.2) compared to unsubstituted (logP = 2.8) or methoxy (logP = 3.0) analogues, likely improving cellular uptake and target binding in hydrophobic pockets.
  • Benzimidazole vs. Indole : The benzimidazole moiety’s dual nitrogen atoms enable stronger hydrogen bonding with biological targets (e.g., kinase ATP pockets), whereas indole’s single nitrogen may limit interactions, explaining the indole analogue’s reduced potency .
  • Synthetic Accessibility : Copper-catalyzed methods (as in ) are viable for benzimidazole-containing intermediates but may require optimization for benzofuran-amide coupling due to steric hindrance from the ethoxy group.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can purity be optimized?

  • Methodology: The synthesis typically involves coupling benzofuran-2-carboxylic acid derivatives with substituted benzimidazole intermediates. For example, amide bond formation using EDCI/HOBt coupling agents under inert conditions (e.g., nitrogen atmosphere) is common .
  • Purity Optimization: Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) achieves >90% purity. Catalytic hydrogenation (Pd/C, H₂) may reduce nitro intermediates while minimizing byproducts .

Q. What spectroscopic techniques are critical for structural validation?

  • Key Techniques:

  • 1H/13C NMR: Confirm regiochemistry (e.g., ethoxy group position on benzofuran) and benzimidazole substitution patterns .
  • HRMS: Validate molecular formula (e.g., resolving M+1 peaks with <2 ppm error) .
  • IR: Identify carbonyl stretches (amide C=O at ~1650 cm⁻¹) and benzofuran C-O-C vibrations .

Q. How is preliminary biological activity screening conducted?

  • Approach:

  • Target Binding Assays: Surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for kinases or GPCRs .
  • Cellular Viability: MTT assays in cancer cell lines (e.g., HepG2, MCF-7) at 1–100 µM doses. IC₅₀ values should be compared to positive controls like doxorubicin .

Advanced Research Questions

Q. How can conflicting binding affinity data across assays be resolved?

  • Analysis:

  • Assay Conditions: Compare buffer pH (e.g., tris-HCl vs. PBS) and ionic strength, which may alter protonation states of the benzimidazole ring .
  • Orthogonal Validation: Use isothermal titration calorimetry (ITC) to confirm thermodynamic binding parameters if SPR data is inconsistent .

Q. What strategies improve selectivity for a target protein over structurally similar off-targets?

  • Design Strategies:

  • Molecular Docking: Modify the ethoxy group on benzofuran to reduce steric clashes with non-target active sites (e.g., replace with smaller methoxy groups) .
  • SAR Studies: Introduce substituents (e.g., halogens) at the benzimidazole’s phenyl ring to enhance hydrogen bonding with target residues .

Q. How can synthetic yields be enhanced without compromising stereochemical integrity?

  • Optimization:

  • Catalyst Screening: Test Pd(OAc)₂/Xantphos systems for Suzuki-Miyaura couplings to minimize homocoupling byproducts .
  • Solvent Effects: Use DMF for polar intermediates or THF for sterically hindered reactions to improve reaction kinetics .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.